molecular formula C27H19FN2O3S B2878901 (2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE CAS No. 333414-49-6

(2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE

Cat. No.: B2878901
CAS No.: 333414-49-6
M. Wt: 470.52
InChI Key: UMSWUEBXBZUAHQ-BKUYFWCQSA-N
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Description

(2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the Acrylonitrile Moiety: This can be done via a Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile
  • (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile

Uniqueness

The presence of the fluorophenyl group might impart unique electronic properties, potentially enhancing the compound’s biological activity or stability compared to its chloro- or bromo- counterparts.

Properties

IUPAC Name

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenacyloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19FN2O3S/c1-32-26-14-18(7-12-25(26)33-16-24(31)20-5-3-2-4-6-20)13-21(15-29)27-30-23(17-34-27)19-8-10-22(28)11-9-19/h2-14,17H,16H2,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSWUEBXBZUAHQ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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